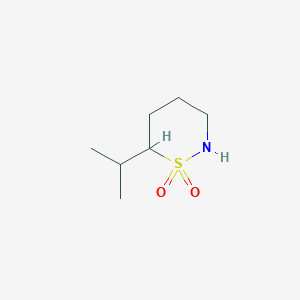
6-Isopropyl-1,2-thiazinane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-1,2-thiazinane 1,1-dioxide is a fascinating chemical compound used in diverse scientific investigations. It’s a fully saturated thiazine six-membered ring containing two hetero-atoms nitrogen and sulfur .
Synthesis Analysis
There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, one method involves treating 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent .Molecular Structure Analysis
The molecular formula of this compound is C7H15NO2S . The InChI code is 1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 .Chemical Reactions Analysis
Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . They are biologically active and play an important role in the treatment of various diseases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Thiazinane 1,1-dioxide, a related compound, include a density of 1.2±0.1 g/cm3, boiling point of 239.2±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 47.6±3.0 kJ/mol, flash point of 98.5±22.6 °C, index of refraction of 1.480, molar refractivity of 31.0±0.4 cm3, and a polar surface area of 55 Å2 .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
- Thiazinanes and their derivatives are vital heterocyclic compounds with significant potential in disease treatment. For instance, specific derivatives have shown anti-HIV activity, analgesic activity, antibiotic properties, and anticoagulant effects. The review by Hassan et al. (2020) focuses on the synthetic approaches to thiazinane derivatives and their chemical reactivity, highlighting the broad applicability of these compounds in developing therapeutic agents Hassan, Bräse, Aly, & Tawfeek, 2020.
Rotational Isomerism
- Goya, Martínez, and Jimeno (1990) synthesized glucopyranosides of methyl-1,2,6-thiadiazin-3(2H)-one 1,1-dioxides and studied their rotational isomerism. This work contributes to our understanding of the structural behavior of these compounds in solution, which is crucial for designing drugs with desired properties Goya, Martínez, & Jimeno, 1990.
Asymmetric Synthesis
- Wu and Xu (2019) developed a rhodium/sulfur-olefin complex catalyzed asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl imines, including 1,2,6-thiadiazinane 1,1-dioxide-type cyclic imines. This method allows for the production of highly optically active sulfamides, showcasing the utility of these compounds in synthesizing chiral molecules, which are often required in pharmaceutical applications Wu & Xu, 2019.
Novel Derivatives and CNS Properties
- Malinka et al. (2002) prepared novel derivatives of pyridothiazine-1,1-dioxide with significant analgesic action and moderate antioxidant properties. This research underlines the potential of thiazinane derivatives in developing new central nervous system (CNS) active drugs and antioxidants Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002.
Anti-inflammatory Applications
- Kacem et al. (2002) synthesized new anti-inflammatory agents based on the 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide structure. These compounds exhibited potent anti-inflammatory activity with reduced ulcerogenic effects in rats, demonstrating their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) Kacem, Kraiem, Kerkeni, Bouraoui, & Ben Hassine, 2002.
Mecanismo De Acción
Direcciones Futuras
Thiazinanes and their derivatives are still largely unexplored for their pharmacological activities . They represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their unique properties make them an invaluable tool for studying various processes, from organic synthesis to disease treatment.
Propiedades
IUPAC Name |
6-propan-2-ylthiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6(2)7-4-3-5-8-11(7,9)10/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKLAXMGBOJVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCNS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)



![Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B2636347.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)
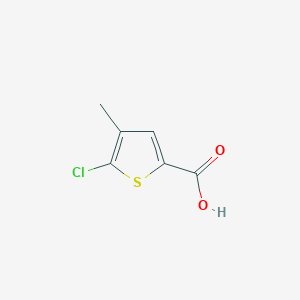
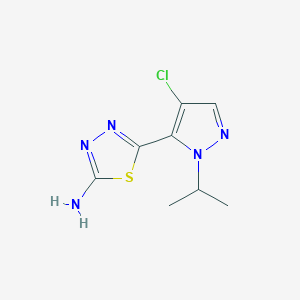
![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)
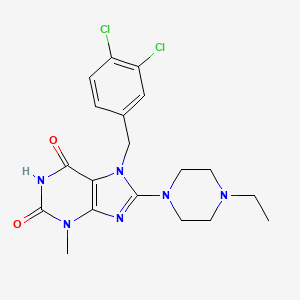
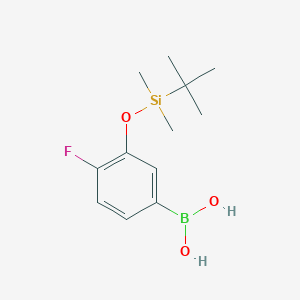
![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)
![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)